molecular formula C15H24ClNO B1397544 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219968-13-4

2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397544
CAS No.: 1219968-13-4
M. Wt: 269.81 g/mol
InChI Key: FVPUHFCRFIPTQN-UHFFFAOYSA-N
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Description

2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular formula of C15H24ClNO and an average mass of 269.810 Da .

Scientific Research Applications

Synthesis of Schiff and Mannich Bases

The synthesis of Schiff and Mannich bases of isatin derivatives involves ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, which are synthesized using substituted benzyl cyanides, ethanol, ethyl carbazate, and hydrazine hydrate. These bases are then treated with isatin, 5-chloroisatin, formaldehyde, and piperidine, forming compounds with potential applications in various chemical and pharmaceutical processes (Bekircan & Bektaş, 2008).

Molecular Structure of Piperidine Derivatives

The molecular structure of synthesized piperidine derivatives like methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate shows that the molecules form H-bonded dimers in the crystal lattice, held together by C-H...π interactions between the piperidine hydrogen and the aromatic ring, and C-H...O interactions between the piperidine hydrogen and the hydroxyl oxygen. This contributes to the understanding of molecular interactions and structural stability of such compounds (Khan et al., 2013).

Biological Activities and Applications

Impurity Analysis in Cloperastine Hydrochloride

In a study focusing on cloperastine hydrochloride, a drug substance with a central antitussive effect, five impurities were isolated and identified. This research aids in ensuring the purity and safety of pharmaceutical compounds, which is crucial for drug development and therapeutic applications (Liu et al., 2020).

Synthesis and Biological Activities of Piperidone Derivatives

A series of 2,6-diaryl-3-methyl-4-piperidones was synthesized, and their biological activities, including analgesic, local anaesthetic, and antifungal properties, were evaluated. Such studies are pivotal in drug discovery, providing insights into the potential therapeutic uses of piperidine derivatives (Rameshkumar et al., 2003).

Synthesis and Antimicrobial Activities of Piperidine Derivatives

Research into the synthesis and antimicrobial screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride shows moderate antimicrobial activities against various pathogens. Understanding the antimicrobial properties of such compounds is essential for developing new antibiotics and addressing drug resistance issues (Ovonramwen et al., 2019).

Properties

IUPAC Name

2-[2-(3-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-13-6-5-8-15(12-13)17-11-9-14-7-3-4-10-16-14;/h5-6,8,12,14,16H,2-4,7,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPUHFCRFIPTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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